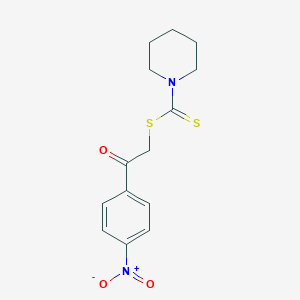
2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate, also known as NPC1161B, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme acetylcholinesterase, which plays a critical role in the neurotransmission process in the nervous system. In
Mecanismo De Acción
The mechanism of action of 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate involves the inhibition of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate increases the concentration of acetylcholine in the synapse, which can lead to enhanced neurotransmission and improved cognitive function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate are primarily related to its ability to inhibit acetylcholinesterase. This inhibition can lead to an increase in the concentration of acetylcholine in the synapse, which can lead to enhanced neurotransmission and improved cognitive function. 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate has also been shown to have potential applications in the treatment of Alzheimer's disease, as it can help to improve memory and cognitive function in patients with this condition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate in lab experiments is its potency as an inhibitor of acetylcholinesterase. This makes it useful for studying the effects of acetylcholine on the nervous system and for developing new treatments for conditions such as Alzheimer's disease. However, one of the limitations of using 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate in lab experiments is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate. One potential direction is to explore the use of this compound in the treatment of Alzheimer's disease, as it has been shown to have potential therapeutic effects in animal models of this condition. Another potential direction is to investigate the use of 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate as a tool for studying the role of acetylcholinesterase in the nervous system and for developing new treatments for conditions that involve dysfunction of this enzyme. Finally, future research could focus on improving the synthesis method for 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate to increase the yield and purity of the final product.
Métodos De Síntesis
The synthesis of 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate involves the reaction of 4-nitrophenylacetic acid with piperidine-1-carbodithioic acid to form the corresponding ester, which is then hydrolyzed to produce the desired compound. The yield of this synthesis method is reported to be around 60%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of neuroscience, where it has been used as a tool to study the role of acetylcholinesterase in the nervous system. 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate has been shown to be a potent inhibitor of acetylcholinesterase, which makes it useful for studying the effects of acetylcholine on the nervous system.
Propiedades
Número CAS |
24372-63-2 |
|---|---|
Nombre del producto |
2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate |
Fórmula molecular |
C14H16N2O3S2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
[2-(4-nitrophenyl)-2-oxoethyl] piperidine-1-carbodithioate |
InChI |
InChI=1S/C14H16N2O3S2/c17-13(11-4-6-12(7-5-11)16(18)19)10-21-14(20)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 |
Clave InChI |
YOUCMXSQVLFGCC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=S)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1CCN(CC1)C(=S)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Otros números CAS |
24372-63-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
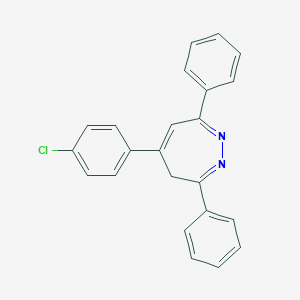
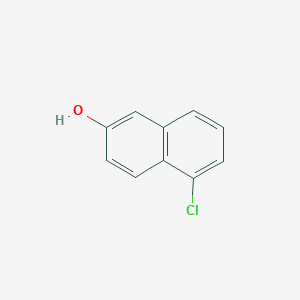
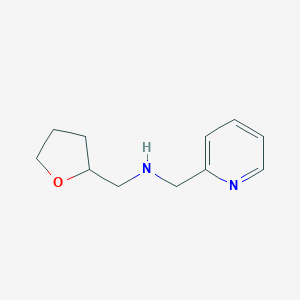
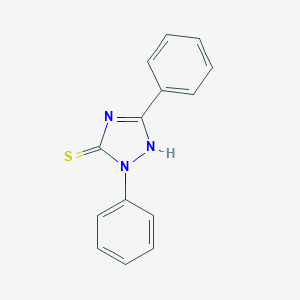
![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)
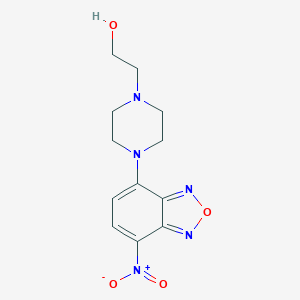
![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)
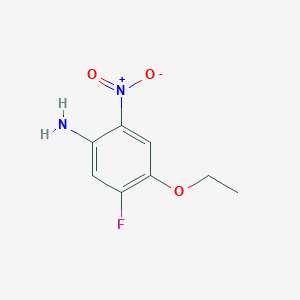
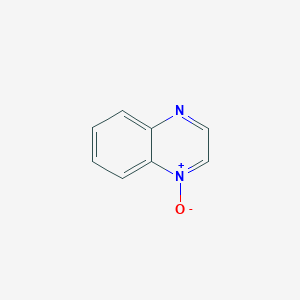
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)

![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)